molecular formula C10H13ClO3 B2436629 2-Acetyl-4-chloro-5,5-dimethyl-cyclohexane-1,3-dione CAS No. 152868-76-3

2-Acetyl-4-chloro-5,5-dimethyl-cyclohexane-1,3-dione

Cat. No.: B2436629
CAS No.: 152868-76-3
M. Wt: 216.66
InChI Key: BHVFIYRNSPTPPG-UHFFFAOYSA-N
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Description

2-Acetyl-4-chloro-5,5-dimethyl-cyclohexane-1,3-dione is an organic compound with the molecular formula C10H13ClO3 and a molecular weight of 216.66 g/mol . This compound is primarily used in research applications and is known for its unique chemical structure, which includes a cyclohexane ring substituted with acetyl, chloro, and dimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-4-chloro-5,5-dimethyl-cyclohexane-1,3-dione typically involves the chlorination of 5,5-dimethyl-1,3-cyclohexanedione followed by acetylation. The reaction conditions often require the presence of a base to facilitate the chlorination process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chlorination and acetylation reactions on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-chloro-5,5-dimethyl-cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace the chloro group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-Acetyl-4-chloro-5,5-dimethyl-cyclohexane-1,3-dione is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Acetyl-4-chloro-5,5-dimethyl-cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-4-chloro-5,5-dimethyl-cyclohexane-1,3-dione is unique due to the presence of both acetyl and chloro groups on the cyclohexane ring. These substituents confer distinct chemical properties and reactivity, making the compound valuable for specific research applications and synthetic pathways.

Properties

IUPAC Name

2-acetyl-4-chloro-5,5-dimethylcyclohexane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3/c1-5(12)7-6(13)4-10(2,3)9(11)8(7)14/h7,9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVFIYRNSPTPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(=O)CC(C(C1=O)Cl)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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